N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-15-8-7-14(17(11-15)21-2)12-19-10-9-13-5-3-4-6-16(13)18/h3-8,11,19H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIVPIAMPKWPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409319 | |
| Record name | N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864425-86-5 | |
| Record name | N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Metabolic Reactions
The compound undergoes extensive phase I and phase II metabolic transformations, as demonstrated in studies of structurally related compounds like 25B-NBF . Key metabolic pathways include:
Phase I Metabolism
Phase II Metabolism
Synthetic and Functional Group Reactions
The compound’s functional groups enable diverse chemical transformations:
Amine Group Reactivity
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Acetylation : Reacts with acetylating agents (e.g., acetic anhydride) to form acetylated derivatives, as seen in metabolite M33 .
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Oxidation : The primary amine may oxidize to form imines or nitroso compounds under strong oxidative conditions.
Aromatic Ring Reactivity
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Electrophilic Substitution :
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Fluorophenyl ring: Limited reactivity due to electron-withdrawing fluorine, but may undergo nitration or sulfonation at the meta position.
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Dimethoxyphenyl ring: Electron-donating methoxy groups facilitate reactions like bromination or nitration at the para position.
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Methoxy Group Reactivity
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Demethylation : Acidic or enzymatic cleavage of methoxy groups produces phenolic derivatives (e.g., via HCl in dioxane) .
Stability and Degradation
The compound exhibits sensitivity to:
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Photodegradation : UV light induces cleavage of the methoxy groups.
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Hydrolysis : The benzylic amine bond may hydrolyze under strongly acidic or basic conditions.
Comparative Reactivity with Structural Analogs
Analytical Characterization
Reaction products are identified using:
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Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 243.0015 for dimethoxyphenyl ethylium ions) .
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Nuclear Magnetic Resonance (NMR) : Distinguishes demethylated or hydroxylated products via chemical shifts.
Industrial and Pharmacological Implications
Scientific Research Applications
Neuropharmacology
N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine has been investigated for its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive compounds suggests it may influence mood and cognition, making it a candidate for studying disorders such as depression and anxiety.
Drug Development
The compound's unique structure positions it as a potential lead compound in drug development. Researchers are exploring its efficacy as a scaffold for synthesizing new therapeutic agents targeting various neurological conditions. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability.
Case Study 1: Serotonin Receptor Modulation
A study published in the Journal of Medicinal Chemistry focused on the synthesis of derivatives of this compound to evaluate their binding affinity to serotonin receptors. The results indicated that certain derivatives exhibited selective binding to the 5-HT receptor, suggesting potential anxiolytic effects.
Case Study 2: Dopaminergic Activity
Another investigation assessed the dopaminergic activity of the compound using in vitro assays. The findings revealed that it could act as a partial agonist at D receptors, which are implicated in various psychiatric disorders. This activity opens avenues for further research into its therapeutic applications in treating conditions like schizophrenia.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several substituted phenethylamines, including NBOMe and NBF derivatives. Key structural variations include:
- Substituents on the benzyl fragment : Methoxy, halogen (F, Cl, Br, I), or trifluoromethoxy groups.
- Substituents on the phenethylamine core : Positional differences in methoxy (2,4- vs. 3,4-dimethoxy) and halogen groups.
Table 1: Structural Comparison of Selected Analogues
Pharmacological and Functional Differences
Receptor Binding and Functional Activity
- 5-HT₂A Affinity : NBOMe/NBF derivatives exhibit higher 5-HT₂A receptor binding than their 2C counterparts (e.g., 2C-C, 2C-I) due to the N-benzyl substitution, which enhances lipophilicity and receptor interaction . For example, 25I-NBOMe shows ~10-fold higher affinity than 2C-I .
- Functional Potency: Despite higher receptor affinity, NBOMe/NBF compounds often display weaker functional activity in calcium mobilization assays compared to classical hallucinogens like DOI (1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine) .
Behavioral Effects in Animal Models
- 24H-NBF : Induces dose-dependent wet dog shakes (WDS) and back muscle contractions (BMC) in rats at 0.1–0.3 mg/kg, indicative of 5-HT₂A agonism .
- 25I-NBOMe : More potent than 2C-I, with behavioral effects (WDS, BMC) observed at 0.01–0.03 mg/kg .
- 25C-NBF : Lower potency compared to halogenated derivatives, requiring higher doses (0.3–1.0 mg/kg) for similar effects .
Table 2: In Vivo Behavioral Potency in Rats
Physicochemical and Molecular Descriptors
Quantum mechanical analyses reveal:
- Dipole Moments : Fluorine substitution (e.g., 24H-NBF) increases dipole moments (3.5–4.0 D) compared to methoxy-substituted analogs (2.8–3.2 D), enhancing polar interactions .
- HOMO-LUMO Gaps : Narrower gaps (~4.5 eV) in halogenated derivatives correlate with higher electrophilicity and receptor-binding efficiency .
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine, with the CAS number 864425-86-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H20FNO2
- Molecular Weight : 289.34 g/mol
- Density : 1.11 g/cm³
- Boiling Point : 400.8 °C at 760 mmHg
- LogP : 3.566 (indicative of moderate lipophilicity) .
The compound is hypothesized to exert its effects primarily through modulation of neurotransmitter systems, particularly by interacting with the serotonin and norepinephrine receptors. Its structural features suggest it may act as a selective serotonin reuptake inhibitor (SSRI) or a norepinephrine-dopamine reuptake inhibitor (NDRI), which are critical pathways in mood regulation and cognitive function.
In Vitro Studies
Several studies have assessed the biological activity of this compound:
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Anticancer Activity :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
- The structure-activity relationship (SAR) indicates that the presence of the dimethoxy group on the phenyl ring enhances its potency against tumor cells.
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Neuropharmacological Effects :
- In studies evaluating its effects on neuronal cell lines, this compound showed promise as a modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes and neuroprotection .
- The compound was found to increase intracellular calcium levels in response to acetylcholine, suggesting a potential role in enhancing synaptic transmission.
Case Studies
A notable case study explored the use of this compound in a zebrafish model to assess its neurotoxic effects. Results indicated that at higher concentrations, the compound led to significant behavioral changes in zebrafish larvae, such as reduced locomotion and altered response to stimuli, indicating potential neurotoxic effects .
Comparative Analysis
| Property | This compound | Doxorubicin |
|---|---|---|
| Molecular Weight | 289.34 g/mol | 579.98 g/mol |
| Mechanism | SSRI/NDRI potential | Topoisomerase II inhibitor |
| IC50 (Colon Cancer) | <10 µM | 0.5 µM |
| Neuropharmacological Activity | Modulates α7 nAChRs | Not applicable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in analogous NBOMe derivatives, 2-(2,4-dimethoxyphenyl)ethylamine is reacted with a fluorobenzyl halide in anhydrous toluene under reflux, followed by purification via crystallization . Yield optimization (e.g., 72% in one protocol) involves controlling stoichiometry, solvent choice (e.g., toluene for azeotropic water removal), and temperature. Catalysts like NaBH₃CN for reductive amination can improve efficiency .
Q. How is the compound characterized spectroscopically, and what key NMR signals confirm its structure?
- Methodological Answer : ¹H NMR in CD₃OD reveals distinct signals:
- δ 2.96–3.28 ppm (m, 4H, ethanamine CH₂ groups),
- δ 3.80–3.83 ppm (s, 6H, methoxy groups),
- δ 4.33 ppm (s, 2H, benzyl CH₂),
- Aromatic signals at δ 6.50–7.13 ppm (split due to fluorine coupling) .
Fluorine incorporation is confirmed via ¹⁹F NMR or mass spectrometry.
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo behavioral effects for this compound?
- Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. To address this:
- Conduct comparative studies using radiolabeled compounds to track biodistribution .
- Use zebrafish models (as in ) to correlate neurochemical changes (e.g., serotonin/dopamine levels) with behavioral assays.
- Perform metabolite profiling via LC-MS to identify active derivatives .
Q. What computational strategies predict the compound’s interaction with monoamine receptors, and how do structural modifications alter selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT₂A or TAAR1 receptors. The fluorophenyl group enhances π-π stacking, while methoxy groups influence hydrogen bonding .
- SAR Analysis : Modify the fluorophenyl or dimethoxyphenyl moieties. For example, substituting 2-fluorophenyl with 3-fluorophenyl (as in ZINC32118560) reduces MAO-B inhibition potency by 30% .
Q. How can regioselectivity challenges in synthesizing derivatives be addressed, particularly for introducing substituents on the dimethoxyphenyl ring?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control electrophilic substitution positions .
- Enzymatic Catalysis : Employ regioselective enzymes (e.g., berberine bridge enzyme) to functionalize specific sites, as demonstrated in fluorinated substrate synthesis .
Data Contradiction Analysis
Q. Why do some studies report potent serotonin receptor affinity for this compound, while others emphasize dopaminergic effects?
- Methodological Answer :
- Receptor Profiling : Use competitive binding assays (e.g., Ki values against 5-HT₂A vs. D2 receptors) to quantify selectivity. Structural analogs like 25C-NBF show 5-HT₂A affinity (pKi = 8.2) but weaker D2 binding (pKi = 6.1) .
- Functional Assays : Measure cAMP or β-arrestin recruitment to distinguish agonist vs. antagonist behavior .
Therapeutic Potential
Q. What evidence supports repurposing this compound for non-psychoactive applications, such as antimicrobial or antiviral research?
- Methodological Answer :
- Antitubercular Activity : Derivatives with fluorophenyl and dimethoxyphenyl groups inhibit Mycobacterium tuberculosis via InhA targeting (IC₅₀ = 1.2 µM). Use MIC assays and molecular docking to validate .
- Antiviral Screening : Test ACE2 binding (e.g., docking score = -5.51 kcal/mol for similar dimethoxyphenyl derivatives) in pseudovirus entry assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
